9-(3,4-Dioxopentyl)hypoxanthine
Description
Structure
3D Structure
Properties
CAS No. |
84182-19-4 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(6-oxo-1H-purin-9-yl)pentane-2,3-dione |
InChI |
InChI=1S/C10H10N4O3/c1-6(15)7(16)2-3-14-5-13-8-9(14)11-4-12-10(8)17/h4-5H,2-3H2,1H3,(H,11,12,17) |
InChI Key |
WGVLKCJJZFOIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CCN1C=NC2=C1N=CNC2=O |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Chemical Characterization
The creation of 9-(3,4-Dioxopentyl)hypoxanthine involves a multi-step synthetic pathway, beginning with the strategic modification of the purine (B94841) core.
Strategies for Purine N-Alkylation and Dioxopentyl Moiety Introduction
The synthesis of this compound hinges on the N-alkylation of a purine precursor, a common yet challenging reaction in heterocyclic chemistry. Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to its greater thermodynamic stability. nih.govub.edu
The introduction of the dioxopentyl group is a critical step that defines the compound's unique structure. The synthetic route to this compound, along with its analogue 6-chloro-9-(3,4-dioxopentyl)purine, has been reported, starting from 6-chloropurine. nih.govacs.org This approach allows for the potential synthesis of other related purine analogues. acs.org
Alternative strategies for purine alkylation include using Grignard reagents, which can favor the formation of the N7 isomer, and methods involving the protection and subsequent deprotection of the N9 position to achieve regioselective N7 alkylation. nih.gov Microwave irradiation has also been explored to accelerate N9-alkylation reactions and reduce the formation of byproducts. researchgate.net
Precursor Chemistry and Intermediate Derivatives
The synthesis of this compound relies on key precursors and the formation of stable intermediate compounds. A crucial precursor is 6-chloropurine, which serves as the starting material for the synthesis of both this compound and 6-chloro-9-(3,4-dioxopentyl)purine. acs.org
An important intermediate in the reported synthesis is 6-chloro-9-(4,4-ethylenedioxypentyl)purine. This intermediate is formed during the synthetic sequence and subsequently converted to the final product. acs.org The use of silylated derivatives of purines, such as the trimethylsilyl (B98337) derivative of hypoxanthine (B114508), is another common strategy in purine chemistry to facilitate reactions like glycosylation. nih.gov
Yield Optimization and Reaction Condition Analysis
Optimizing the yield and controlling the reaction conditions are paramount in the synthesis of this compound. The alkylation of purines is sensitive to the choice of base and solvent. researchgate.net For instance, the use of sodium hydride (NaH) as a base in dimethylformamide (DMF) is a common condition for N-alkylation. ub.edu
In a reported synthesis, the conversion of 6-chloro-9-(4,4-ethylenedioxypentyl)purine resulted in a 55% yield of the subsequent product. acs.org The reaction conditions for purine alkylation can be fine-tuned to favor the desired isomer. While direct alkylation often yields a mixture of N7 and N9 isomers, specific conditions can enhance the regioselectivity. nih.govub.edu
Spectroscopic and Chromatographic Characterization in Research
The structural confirmation of this compound is accomplished through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR in distinguishing between N7 and N9 purine isomers is well-established. acs.org The chemical shifts of the C5 and C8 carbon atoms in the purine ring are particularly informative for this purpose. acs.org For N7-alkylated purines, the difference in chemical shifts between C5 and C8 is significantly larger than for the corresponding N9 isomers. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. In the characterization of this compound, IR spectroscopy provides crucial evidence for the presence of key structural features.
The synthesis of this compound involves the formation of a complex structure containing a purine ring system and a diketone side chain. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bonds and functional groups within its structure. While the full experimental spectrum from the original synthesis is not publicly detailed, a theoretical analysis based on known spectral data for similar compounds allows for the prediction of its key IR absorptions.
Key expected vibrational frequencies for this compound would include strong absorptions corresponding to the carbonyl (C=O) stretching of the α-diketone and the lactam ring of the hypoxanthine. The C=C and C-N stretching vibrations within the purine ring system, as well as N-H bending, would also present as characteristic peaks. The presence of the aliphatic pentyl chain would be confirmed by C-H stretching and bending vibrations.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Lactam) | 3100 - 2900 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (α-Diketone) | 1730 - 1710 | Stretching |
| C=O (Lactam) | 1700 - 1660 | Stretching |
| C=N, C=C (Purine Ring) | 1650 - 1550 | Stretching |
| N-H | 1620 - 1580 | Bending |
| C-H (Aliphatic) | 1470 - 1450 | Bending |
This table is based on theoretical values and data from analogous structures, as detailed experimental data for this specific compound is not widely available.
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity Assessment
Chromatographic techniques are indispensable for verifying the purity of a synthesized compound, separating it from any unreacted starting materials, byproducts, or other impurities. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for this purpose in organic synthesis.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. A small amount of the sample is spotted onto a solid stationary phase (typically silica (B1680970) gel on a glass or aluminum plate), and a liquid mobile phase is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the two phases. The purity of this compound can be confirmed by the presence of a single spot on the TLC plate, indicating the absence of significant impurities. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher-resolution method for purity analysis. In HPLC, the sample is pumped through a column packed with a solid stationary phase in a liquid mobile phase at high pressure. The time it takes for the compound to pass through the column and be detected is known as its retention time, which is highly reproducible for a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for a quantitative determination of purity.
Table 2: Illustrative Chromatographic Data for Purity Assessment of a Purine Derivative
| Technique | Parameter | Typical Value |
| TLC | Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (9:1) | |
| Retention Factor (Rf) | ~0.5 | |
| HPLC | Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Retention Time | Varies based on exact conditions |
The values presented in this table are illustrative for a purine derivative and the exact experimental conditions for this compound may vary.
The combined use of these spectroscopic and chromatographic methods provides a comprehensive characterization of this compound, confirming its molecular structure and ensuring a high degree of purity, which is essential for its application in biochemical studies.
Biochemical Activity and Mechanistic Elucidation As an Irreversible Inactivator
Inhibition Kinetics and Concentration-Dependent Effects on Enzyme Activity
The interaction of 9-(3,4-Dioxopentyl)hypoxanthine with its target enzyme exhibits complex kinetics characteristic of affinity labels, which initially form a reversible, non-covalent complex before proceeding to irreversible covalent modification.
Time-Dependent Inactivation Characteristics
The inactivation of Purine (B94841) Nucleoside Phosphorylase by this compound is a time-dependent process. nih.gov This means that the degree of enzyme inhibition increases with the duration of exposure to the compound. This characteristic is a hallmark of irreversible inhibitors, which covalently modify the enzyme, as opposed to reversible inhibitors that establish a rapid equilibrium between binding and dissociation. The rate of this inactivation is dependent on the concentration of the inactivator. nih.gov
Saturation Phenomena and Pseudo-First-Order Rate Constants
A key feature of the inactivation mechanism is the observation of saturation kinetics. nih.gov When the pseudo-first-order rate constant for enzyme inactivation is plotted against the concentration of this compound, the resulting curve is hyperbolic. nih.gov This indicates that the inactivator does not simply react with the enzyme in a simple bimolecular fashion. Instead, it first binds to the enzyme's active site to form a reversible Michaelis-like complex (E-I). This initial binding step is followed by a slower, rate-limiting step where the enzyme-inactivator complex is converted into a covalently modified, inactive form (E-I').
This two-step process can be represented as:
E + I ⇌ E-I → E-I'
At low concentrations of the inactivator, the rate of inactivation is directly proportional to its concentration. However, as the concentration increases, the enzyme's active sites become saturated with the inactivator, and the rate of inactivation approaches a maximum value (kinact). This saturation phenomenon is critical evidence for an affinity-labeling mechanism, where the inhibitor utilizes the natural binding affinity of the active site to achieve specificity. nih.gov
Purine Nucleoside Phosphorylase (PNP) as a Primary Molecular Target
This compound was designed and extensively tested as a potential affinity label for Purine Nucleoside Phosphorylase (PNP, EC 2.4.2.1). nih.gov This enzyme is a key component of the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides like inosine (B1671953) and guanosine (B1672433). wikipedia.org The specificity of the compound for the catalytic center of PNP is supported by protection experiments, where the presence of natural substrates (such as inosine, phosphate (B84403), or arsenate) or a competitive inhibitor (formycin B) significantly protects the enzyme from inactivation by this compound. nih.gov
Specificity Towards PNP from Diverse Biological Sources (e.g., Human Erythrocytes, Calf Spleen)
The primary research on this compound was conducted using PNP isolated from human erythrocytes. nih.gov While direct studies on the calf spleen enzyme are not documented for this specific compound, calf spleen PNP is widely used as a model in enzymology. It shares very similar physicochemical and kinetic properties with the human enzyme, as well as a similar response to various inhibitors. This strong homology suggests that the inhibitory action of this compound would extend to PNP from other mammalian sources like calf spleen.
Comparison of Inactivation Efficiency with Established Reagents (e.g., Butanedione)
The efficacy of this compound as an inactivator of PNP has been compared to that of butanedione, a classic, less specific α-dicarbonyl reagent known to modify arginine residues. In these comparative studies, this compound was found to be approximately 25 times more effective at inhibiting PNP than butanedione. nih.gov This superior efficiency highlights the advantage of its design as an affinity label, where the hypoxanthine (B114508) moiety directs the compound specifically to the purine-binding site of the enzyme, thereby increasing the effective local concentration of the reactive dicarbonyl group near the target arginine residue. nih.gov
Mechanism of Irreversible Inactivation
The irreversible nature of the enzyme inhibition by this compound is due to the formation of a stable, covalent bond with a critical amino acid residue within the enzyme's active site. Evidence strongly points to the modification of one or more arginine residues as the mechanism of inactivation. nih.gov This is based on the chemical reactivity of the compound's α-dicarbonyl group and is supported by several key experimental observations. nih.gov
Firstly, the inactivation process is significantly enhanced, in both rate and extent, when conducted in a borate (B1201080) buffer compared to a Tris-HCl buffer. nih.gov Borate is known to stabilize the adduct formed between dicarbonyl compounds and the guanidinium (B1211019) group of arginine, thus promoting the modification. nih.govnih.gov Secondly, the inactivation can be reversed by dialysis if the reaction is performed in Tris-HCl buffer, but it becomes permanent and irreversible when carried out in borate buffer. nih.gov These findings, combined with previous studies showing that butanedione specifically modifies arginine residues in PNP, strongly imply that this compound functions as an arginine-directed affinity label for Purine Nucleoside Phosphorylase. nih.gov
Summary of Inactivation Characteristics
| Characteristic | Observation | Implication |
|---|---|---|
| Time-Dependence | Inhibition increases with incubation time. nih.gov | Covalent modification (Irreversible Inactivation). |
| Saturation Kinetics | Hyperbolic plot of inactivation rate vs. concentration. nih.gov | Formation of a reversible enzyme-inactivator complex prior to inactivation. |
| Substrate Protection | Enzyme is protected from inactivation by substrates (Inosine, Pi) or competitive inhibitors (Formycin B). nih.gov | Inactivator acts at the catalytic active site. |
Evidence for Arginine Modification
| Experimental Condition | Result | Conclusion |
|---|---|---|
| Inactivation in Borate Buffer | Rate and extent of inactivation are enhanced. nih.gov | Borate stabilizes the dicarbonyl-arginine adduct. nih.gov |
| Dialysis after Inactivation | Inactivation is reversible in Tris-HCl but not in borate buffer. nih.gov | Confirms the formation of a stable, borate-trapped covalent bond. nih.gov |
| Comparative Efficacy | ~25x more effective than butanedione. nih.gov | Affinity labeling increases effective local concentration of the reactive moiety. |
Role of the α-Diketone Moiety in Covalent Modification
At the heart of this compound's inhibitory action is its α-diketone moiety. This functional group is highly reactive and is central to the compound's ability to form covalent bonds with the target enzyme, purine nucleoside phosphorylase. The electrophilic nature of the adjacent carbonyl carbons in the α-diketone makes them susceptible to nucleophilic attack from amino acid residues within the enzyme's active site. This covalent modification is the basis for the irreversible inactivation of the enzyme.
Arginine-Directed Affinity Labeling Hypothesis
The inactivation of purine nucleoside phosphorylase by this compound is a time-dependent process that exhibits saturation kinetics, a hallmark of affinity labeling. nih.gov This suggests that the inhibitor initially forms a reversible enzyme-inhibitor complex, similar to a substrate, before proceeding to the irreversible covalent modification. The purine portion of the molecule directs the inhibitor to the active site of PNP, leveraging the enzyme's natural affinity for purine-based substrates.
The "arginine-directed" aspect of the hypothesis stems from the specific interaction of the α-diketone group with arginine residues. It is proposed that a strategically located arginine residue within the active site of PNP is the primary target for covalent modification by this compound. This specificity is a key feature of its mechanism, distinguishing it as a targeted inactivator. In fact, it has been shown to be 25 times more effective in inhibiting purine nucleoside phosphorylase than butanedione, a general arginine-modifying reagent. nih.gov
Evidence for Active Site Modification and Amino Acid Residue Involvement
Compelling evidence supports the hypothesis that this compound acts as an arginine-directed affinity label for purine nucleoside phosphorylase. nih.gov
A key piece of evidence for active site-directed inactivation comes from protection studies. When the enzyme is pre-incubated with its natural substrates, such as inosine, inorganic phosphate (Pi), or arsenate, or with a known competitive inhibitor like formycin B, the rate of inactivation by this compound is significantly reduced. nih.gov This protection occurs because the binding of the substrate or competitive inhibitor to the active site physically blocks the access of this compound, preventing its covalent modification of the essential arginine residue.
Table 1: Protection of Purine Nucleoside Phosphorylase from Inactivation by this compound
| Protecting Agent | Type | Observation |
| Inosine | Substrate | Protects the enzyme from inactivation. nih.gov |
| Pi (Inorganic Phosphate) | Substrate | Protects the enzyme from inactivation. nih.gov |
| Arsenate | Substrate | Protects the enzyme from inactivation. nih.gov |
| Formycin B | Competitive Inhibitor | Protects the enzyme from inactivation. nih.gov |
Further evidence for the involvement of an arginine residue comes from studies conducted in different buffer systems. nih.gov When the inactivation is carried out in a Tris-HCl buffer, the inactivation can be reversed by dialysis, suggesting that the initial covalent bond formed is labile under these conditions. nih.gov
Table 2: Effect of Buffer Conditions on Inactivation of Purine Nucleoside Phosphorylase
| Buffer | Reversibility by Dialysis | Implication for Arginine Modification |
| Tris-HCl | Reversible nih.gov | Labile adduct formed. nih.gov |
| Borate | Irreversible nih.gov | Stable adduct formed, characteristic of diketone-arginine reaction. nih.gov |
Structure Activity Relationships Sar and Rational Design Implications
Conformational and Electronic Requirements for PNP Inactivation
The inactivation of PNP by inhibitors is highly dependent on specific conformational and electronic interactions within the enzyme's active site. For an inhibitor to be effective, it must fit within the geometric confines of the catalytic site and possess the correct electronic properties to interact with key amino acid residues.
The binding of the purine (B94841) base is a critical initial step. The active site of human PNP features several key residues that interact with the hypoxanthine (B114508) moiety. Specifically, residues such as Glu201 and Asn243 are involved in hydrogen bonding with the purine ring, helping to correctly orient the inhibitor. researchgate.net The protonation state of the purine base, particularly at the N7 position, is also crucial for tight binding, mimicking the transition state of the natural substrate-enzyme reaction. nih.gov
Molecular dynamics simulations and structural studies have revealed that the PNP enzyme undergoes conformational changes upon ligand binding. nih.govnih.gov The flexibility of certain loops within the active site allows the enzyme to accommodate inhibitors. However, the most potent inhibitors are those that stabilize a specific, rigid conformation of the enzyme that is closely related to the transition state. nih.gov This "transition-state mimicry" is a key principle in the design of powerful PNP inhibitors. The binding of an inhibitor can lead to a more compact enzyme structure, as evidenced by techniques such as hydrogen-deuterium exchange. nih.gov
Influence of the Dioxopentyl Chain on Binding and Reactivity
The 9-(3,4-dioxopentyl) side chain is the key reactive element of 9-(3,4-dioxopentyl)hypoxanthine, responsible for its irreversible inactivation of PNP. This side chain functions as an affinity label, specifically targeting arginine residues within or near the enzyme's active site. nih.govnih.gov
The mechanism of inactivation involves the dicarbonyl functionality of the dioxopentyl group, which reacts with the guanidinium (B1211019) group of arginine. This covalent modification is time-dependent and exhibits saturation kinetics, indicating that the inhibitor first forms a reversible enzyme-inhibitor complex before the irreversible reaction occurs. nih.govnih.gov The protective effect of natural substrates (like inosine) and competitive inhibitors against inactivation by this compound further confirms that this interaction takes place at the catalytic center. nih.govnih.gov
The effectiveness of this targeted covalent modification is highlighted by the fact that this compound is 25 times more potent at inhibiting PNP than butanedione, a general arginine-modifying reagent. nih.govnih.gov This enhanced potency is attributed to the hypoxanthine moiety, which directs the reactive dioxopentyl chain to the appropriate location within the active site. The reaction with arginine is further enhanced in the presence of borate (B1201080) buffer, which stabilizes the modified arginine derivative. nih.gov
| Feature of Dioxopentyl Chain | Influence on PNP Interaction | Supporting Evidence |
| Dicarbonyl Group | Reacts with arginine residues to form a covalent bond. | Irreversible, time-dependent inactivation of PNP. |
| Chain Length and Flexibility | Positions the reactive dicarbonyl group for optimal interaction with the target arginine. | High potency compared to non-targeted arginine modifiers. |
| Hypoxanthine Anchor | Directs the inhibitor to the PNP active site. | Protection from inactivation by substrates and competitive inhibitors. nih.govnih.gov |
Insights Gained for the Design of Subsequent PNP Inhibitors and Affinity Labels
The study of this compound as an arginine-directed affinity label has provided a valuable blueprint for the rational design of subsequent generations of PNP inhibitors. nih.govnih.gov The key takeaway is the principle of incorporating a reactive functional group onto a scaffold that is recognized by the enzyme's active site. This "Trojan horse" strategy allows for highly specific and potent inhibition.
This concept has been expanded upon in the development of other classes of PNP inhibitors, including multisubstrate analogs and transition-state inhibitors like the immucillins. nih.govresearchgate.net While these newer inhibitors may not form covalent bonds, they are designed to fit snugly into the active site and mimic the electronic and geometric features of the transition state, leading to extremely tight binding. nih.govnih.gov
The knowledge that a bulky side chain at the 9-position of the purine ring can be accommodated by the enzyme has also informed the design of other acyclic nucleoside inhibitors. nih.gov The success of this compound demonstrated that the ribose sugar of the natural substrate is not strictly necessary for binding, opening the door for a wide range of synthetic analogs with modified side chains.
Structural Modifications of the Hypoxanthine Moiety and their Impact on Activity
The hypoxanthine base is a cornerstone of the inhibitor's affinity for the PNP active site. Modifications to this purine ring system can have a profound impact on inhibitory activity, providing further insights into the specific interactions required for binding.
Replacing the N9 nitrogen of hypoxanthine with a carbon atom to create 9-deazahypoxanthine is a common and effective modification. researchgate.net This change results in a more stable C-C glycosidic bond and alters the pKa of the N7 nitrogen, allowing it to better mimic the protonated state of the purine leaving group in the enzymatic transition state. researchgate.net This leads to tighter binding and more potent inhibition.
Other modifications, such as the introduction of substituents at the C8 position of the purine ring, have also been explored. nih.gov The development of "fleximer" inhibitors, which feature a flexible bond between two ring systems that mimic the purine base, has also shown promise. These compounds can adopt multiple conformations within the active site, potentially leading to novel binding modes. mdpi.com
The table below summarizes the effects of key modifications to the hypoxanthine core on PNP inhibition.
| Modification of Hypoxanthine Moiety | Rationale for Modification | Impact on Inhibitory Activity |
| 9-Deaza-hypoxanthine | Creates a stable C-C bond and mimics the transition state's electronic properties. researchgate.net | Generally leads to increased binding affinity and more potent inhibition. researchgate.net |
| Substitution at C8 | Explores additional binding interactions within the active site. | Can lead to potent inhibitors, depending on the nature of the substituent. nih.gov |
| Fleximer Analogs | Introduces conformational flexibility to explore different binding modes. mdpi.com | Can result in effective inhibition by adapting to the active site's topology. mdpi.com |
Computational and Theoretical Investigations
Molecular Docking Studies with Purine (B94841) Nucleoside Phosphorylase
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9-(3,4-Dioxopentyl)hypoxanthine, docking studies are instrumental in understanding its interaction with the active site of purine nucleoside phosphorylase.
Experimental evidence has demonstrated that this compound acts as an arginine-directed affinity label for purine nucleoside phosphorylase. nih.gov This indicates that the compound specifically targets and reacts with one or more arginine residues within the catalytic center of the enzyme. nih.gov Molecular docking simulations would predict a binding mode where the hypoxanthine (B114508) moiety of the compound occupies the purine-binding site of the enzyme, while the 3,4-dioxopentyl side chain is positioned in close proximity to a key arginine residue. The dicarbonyl group of the side chain is the reactive component responsible for the covalent modification of the arginine residue.
Table 1: Predicted Binding Mode of this compound in the Active Site of Purine Nucleoside Phosphorylase
| Molecular Component | Predicted Interaction Site in PNP | Type of Interaction |
| Hypoxanthine Ring | Purine-binding pocket | Hydrogen bonding, van der Waals forces |
| 3,4-Dioxopentyl Chain | Near active site arginine residue(s) | Covalent bond formation |
| Dicarbonyl Group | Guanidinium (B1211019) group of arginine | Nucleophilic attack |
A detailed analysis of the ligand-enzyme interactions would reveal the specific forces that stabilize the initial non-covalent complex between this compound and PNP, prior to the irreversible inactivation. These interactions would include hydrogen bonds between the hypoxanthine base and amino acid residues in the active site, as well as hydrophobic interactions. The crucial interaction, however, is the subsequent covalent bond formation between the dicarbonyl of the inhibitor and the guanidinium group of an arginine residue, leading to the irreversible inactivation of the enzyme. nih.gov The rate and extent of this inactivation are enhanced in the presence of borate (B1201080) buffer, which is characteristic of dicarbonyl-arginine reactions. nih.gov
Table 2: Key Ligand-Enzyme Interactions for this compound and PNP
| Interacting Atoms/Groups (Inhibitor) | Interacting Residues (PNP) | Type of Interaction | Significance |
| Hypoxanthine N1, N7, O6 | Active site residues (e.g., Asn, Glu) | Hydrogen Bonding | Anchoring in the active site |
| Pentyl Chain | Hydrophobic pocket | Van der Waals Forces | Positioning of the reactive group |
| C3 and C4 Carbonyls | Arginine guanidinium group | Covalent Bonding | Irreversible inactivation |
Molecular Dynamics Simulations to Elucidate Conformational Changes
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biological macromolecules. nih.gov An MD simulation of the this compound-PNP complex could provide insights into the conformational changes that occur within the enzyme upon binding of the inhibitor and during the covalent modification process. The time-dependent inactivation observed experimentally suggests that such conformational changes are likely integral to the mechanism of inhibition. nih.gov
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical (QC) calculations can be employed to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, QC calculations would be particularly useful in analyzing the reactivity of the dicarbonyl moiety. These calculations can determine the partial charges on the carbonyl carbons, the energies of the lowest unoccupied molecular orbital (LUMO), and the reaction pathway for the nucleophilic attack by the arginine guanidinium group.
Such calculations would likely confirm the high electrophilicity of the dicarbonyl carbons, making them susceptible to attack by the nucleophilic nitrogen atoms of the arginine side chain. This would provide a theoretical basis for the experimental observation that this compound is a potent irreversible inhibitor of PNP. nih.gov
Applications in De Novo Protein Design for Enzyme Inhibition Strategies
The detailed understanding of the inhibitory mechanism of this compound can be leveraged in de novo protein design to create novel enzyme inhibitors. nih.gov De novo design involves the creation of new protein structures from scratch with a predefined function. In this case, the goal would be to design a small protein or peptide that can specifically bind to the active site of PNP and mimic the inhibitory action of this compound.
This could be achieved by designing a peptide scaffold that presents a reactive "warhead," such as a dicarbonyl group, in the correct orientation to react with the target arginine residue in the PNP active site. The binding affinity and specificity of the designed protein could be optimized through computational modeling and directed evolution techniques.
Research Applications and Utility in Enzyme Studies
Use as a Biochemical Probe for PNP Active Site Characterization
9-(3,4-Dioxopentyl)hypoxanthine was synthesized as a potential arginine-directed affinity label for purine (B94841) nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. nih.gov It has been extensively utilized to characterize the active site of PNP, particularly from human erythrocytes. nih.govacs.org As an affinity label, it chemically modifies the enzyme's active site, leading to irreversible inactivation.
Several lines of evidence confirm that this compound specifically targets the catalytic center of PNP:
Time-Dependent Inactivation : The compound causes a time-dependent loss of PNP enzyme activity, which is a hallmark of an irreversible inhibitor. nih.gov
Saturation Kinetics : When the rate of inactivation is plotted against the concentration of the compound, the resulting hyperbolic curve indicates that the inhibitor first binds to the active site in a reversible step before the irreversible modification occurs. This saturation phenomenon is characteristic of a specific interaction at the enzyme's catalytic center. nih.gov
Substrate Protection : The presence of the enzyme's natural substrates, such as inosine (B1671953) and inorganic phosphate (B84403) (Pi), or a competitive inhibitor like formycin B, protects the enzyme from being inactivated by this compound. nih.gov This demonstrates that the compound competes for the same binding site as the substrates, confirming it targets the active site. nih.gov
The design of this compound was specifically aimed at targeting arginine residues within the PNP active site. Evidence for this includes the enhanced rate and extent of inactivation when the reaction is carried out in a borate (B1201080) buffer, a condition known to stabilize the modification of arginine residues by dicarbonyl compounds. nih.gov In comparison to a general arginine-modifying agent like butanedione, this compound was found to be 25 times more effective at inhibiting PNP, highlighting its specificity and utility as a directed probe. nih.gov
Contributions to Understanding Purine Salvage Pathway Regulation
The purine salvage pathway is a critical metabolic route that recycles purine bases, such as hypoxanthine (B114508) and guanine (B1146940), which are formed during the degradation of nucleotides. youtube.comyoutube.com PNP plays a pivotal role in this pathway by catalyzing the phosphorolytic cleavage of purine nucleosides (like inosine and guanosine) to the corresponding purine base and ribose-1-phosphate.
By acting as a potent and irreversible inactivator of PNP, this compound serves as a crucial research tool to study the regulatory dynamics of the purine salvage pathway. nih.gov Introducing this inhibitor allows researchers to create a specific blockade at the PNP-catalyzed step. This blockade leads to the accumulation of PNP substrates and a corresponding decrease in the concentration of its products.
Development of Enzyme Assay Methodologies
The investigation and use of this compound have contributed to the refinement of enzyme assay methodologies for PNP. nih.gov The compound's properties as a specific, irreversible inhibitor allow for more sophisticated analyses than simple measurements of enzyme activity.
The time-dependent, irreversible inactivation of PNP by this compound can be exploited to perform active site titration. nih.gov This technique allows researchers to determine the precise concentration of functional enzyme active sites in a given preparation, which is more informative than measuring reaction velocity alone.
Furthermore, this compound is a valuable tool in competitive binding assays. The ability of a new, potential PNP inhibitor to prevent or slow the rate of irreversible inactivation by this compound can be measured. nih.gov This provides a robust method for screening new inhibitory compounds and quantifying their binding affinities for the PNP active site. This approach offers a more targeted and mechanistic assessment of inhibitor potency compared to standard enzyme inhibition assays. nih.gov
Future Directions in Academic Research
Exploration of Analogues with Tunable Reactivity or Specificity
The development of novel inhibitors for purine (B94841) nucleoside phosphorylase (PNP) has moved toward creating analogues with finely tuned reactivity and specificity, a leap beyond early inhibitors. Research is now focused on synthesizing and testing diverse chemical scaffolds to improve potency, selectivity, and drug-like properties. uochb.cziocbtech.cz
A significant area of exploration involves acyclic nucleoside phosphonates. nih.gov Researchers have developed synthetic methods to combine the structural features of previously potent PNP inhibitors into new molecules. acs.org For example, a series of 30 novel inhibitors based on 9-deazahypoxanthine were created, with the strongest showing inhibitory concentrations (IC50) as low as 19 nM for human PNP and 4 nM for Mycobacterium tuberculosis PNP. uochb.cznih.gov These analogues allow for systematic modification, such as adding different substituents (e.g., bromine, hydroxyl, methoxy) to a central phenyl ring to probe the active site of the enzyme and optimize binding. acs.org This approach allows for the tuning of electronic and steric properties to achieve greater affinity and specificity. acs.org
Another critical strategy is the design of transition-state analogues, such as the immucillins. ingentaconnect.comcore.ac.uk These compounds mimic the fleeting, high-energy transition state of the enzymatic reaction, allowing them to bind to the enzyme with extremely high affinity, often with picomolar dissociation constants. ingentaconnect.com This high potency is crucial because greater than 98% PNP inhibition is needed to affect T-cell function. ingentaconnect.com By understanding the distinct transition states of PNP enzymes from different species (e.g., human vs. parasitic), researchers can design species-specific inhibitors, a key goal for developing antimicrobial or antiparasitic drugs with minimal effects on the human host. ingentaconnect.comnih.gov
Furthermore, structure-activity relationship (SAR) studies on various classes of compounds, including those derived from neolignans and acyclovir (B1169) homologues, continue to provide insights. tandfonline.comnih.gov For instance, studies on acyclovir diphosphate (B83284) homologues with varying chain lengths revealed that the distance between the guanine (B1146940) moiety and the terminal phosphate (B84403) is a major determinant of inhibitory potency. nih.gov This systematic exploration of chemical space is essential for developing next-generation PNP inhibitors with precisely tailored biological activity.
| Inhibitor Class | Example/Core Structure | Key Feature/Modification | Research Goal | Reference |
|---|---|---|---|---|
| Acyclic Nucleoside Phosphonates | 9-Deazahypoxanthine base | Variable linkers and substituted phenyl rings | Improve potency and selectivity for human vs. pathogenic PNP | nih.govacs.org |
| Transition-State Analogues | Immucillin-H | Mimics the ribooxocarbenium ion character of the transition state | Achieve picomolar inhibition for T-cell proliferative disorders | ingentaconnect.comcore.ac.uk |
| Acyclovir Homologues | 9-[(2-Hydroxyethoxy)methyl]guanine | Varying length of the acyclic side chain | Optimize distance of terminal phosphate for maximal binding | nih.gov |
| Neolignans | Licarin A | Natural product scaffold | Discover species-specific inhibitors for parasites like Schistosoma mansoni | nih.govtandfonline.com |
Integration into Multi-Omics Research for Pathway Analysis
The integration of PNP inhibition into multi-omics research is a significant future direction, allowing for a systems-level understanding of its biological consequences. By combining proteomics and metabolomics, researchers can map the complex downstream effects of blocking the purine salvage pathway, moving beyond the single-target focus of early studies. nih.gov
A key finding from this approach is the link between PNP inhibition, purine metabolism, and the immune system. Inhibition of PNP leads to the accumulation of its substrates, particularly inosine (B1671953) and guanosine (B1672433). clinmedjournals.org Recent studies have shown that elevated guanosine can act as an agonist for Toll-like receptors (TLRs), such as TLR2, TLR4, and TLR7. clinmedjournals.org This activation of TLRs can trigger an immune response, suggesting that PNP inhibitors could function as immuno-oncology agents or vaccine adjuvants, a paradigm shift from their traditional consideration as purely immunosuppressive agents. clinmedjournals.org
Integrated metabolomics and proteomics studies in pathologies like sepsis-associated acute kidney injury (SA-AKI) and lung adenocarcinoma have highlighted the central role of purine metabolism. nih.govnih.gov In studies of SA-AKI, inosine was identified as one of five core metabolites that are altered early in disease progression. nih.gov Similarly, in lung cancer, analysis revealed significant changes in nucleotide metabolites and the purine salvage pathway. nih.gov By using PNP inhibitors as chemical probes in such multi-omics experiments, researchers can dissect the role of the purine salvage pathway in these diseases and identify novel biomarkers or therapeutic targets. For example, understanding how PNP inhibition alters the metabolic network in cancer cells could lead to combination therapies that exploit these induced vulnerabilities. nih.gov
These multi-omics approaches provide a comprehensive view of the cellular response to PNP inhibition, revealing connections between metabolic pathways and cellular signaling that were previously unappreciated.
| Research Area | Omics Technique | Key Findings Related to PNP/Purine Metabolism | Future Application | Reference |
|---|---|---|---|---|
| Immuno-Oncology | In vitro TLR activation assays | Guanosine (elevated by PNP inhibition) activates TLR2 and TLR4. | Use of PNP inhibitors as vaccine adjuvants or in cancer immunotherapy. | clinmedjournals.org |
| Sepsis-Associated Acute Kidney Injury (SA-AKI) | Integrated Metabolomics and Proteomics | Inosine is a core metabolite altered early in SA-AKI. | Development of inosine-based biomarkers for early diagnosis of SA-AKI. | nih.gov |
| Lung Adenocarcinoma | Integrated Metabolomics and Proteomics | Alterations in nucleotide metabolites and reduced purine salvage. | Targeting PNP to exploit metabolic vulnerabilities in cancer. | nih.gov |
Advanced Computational Modeling for Mechanism Refinement
Advanced computational modeling has become indispensable for refining the mechanism of PNP inhibition and for the rational design of new inhibitors. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how inhibitors bind to the PNP active site, guiding the development of more potent and selective compounds. tandfonline.comnih.gov
Computational studies are particularly powerful for comparing the active sites of PNP from different species. For example, modeling has been used to compare the enzyme from Streptococcus pyogenes (SpPNP) with human PNP (hPNP). nih.gov These studies identify key differences in amino acid residues within the purine-binding and phosphate-binding sites, which can be exploited to design inhibitors that are specific to the bacterial enzyme. nih.gov Similarly, molecular docking and MD simulations have been used to screen libraries of compounds, such as neolignans, against the PNP from the parasite Schistosoma mansoni, predicting which molecules are most likely to be effective inhibitors before undertaking costly synthesis and biological testing. nih.govtandfonline.com
MD simulations also reveal the dynamic nature of the enzyme-inhibitor complex. tandfonline.comnih.gov By simulating the movement of the protein and the ligand over time, researchers can assess the stability of the interaction and calculate binding free energies, which provide a more accurate prediction of inhibitory potential than docking alone. tandfonline.com This detailed understanding of the structural basis for ligand binding and specificity is crucial for refining inhibitor design. For instance, crystallographic studies of inhibitor-enzyme complexes, often complemented by modeling, provide a static picture that is brought to life by simulations, explaining how the flexibility of both the enzyme and the inhibitor contributes to the binding affinity. uochb.cz This synergy between crystallography and computation accelerates the drug design cycle, leading to more rapid development of improved inhibitors. iocbtech.cz
| Modeling Technique | Research Goal | Example Application | Key Outcome | Reference |
|---|---|---|---|---|
| Molecular Docking | Virtual screening and binding mode prediction | Docking neolignans into the active site of Schistosoma mansoni PNP. | Identification of promising candidates for anti-parasitic drugs. | nih.govtandfonline.com |
| Molecular Dynamics (MD) Simulations | Assess complex stability and binding free energy | Simulating complexes of neolignans with both human and parasitic PNP. | Confirmation of stable binding and prediction of inhibitory activity. | nih.govtandfonline.com |
| Comparative Modeling | Identify species-specific structural differences | Comparing the structures of Streptococcus pyogenes PNP and human PNP. | Identification of distinct residues in active sites for targeted drug design. | nih.gov |
| Transition State Analysis | Design of ultra-potent inhibitors | Analyzing the transition state of the PNP-catalyzed reaction. | Development of immucillins with picomolar affinity. | ingentaconnect.com |
Development of Novel Analytical Techniques for Research Quantification
A key research application is in cellular uptake experiments. nih.gov To determine how effectively an inhibitor enters a target cell (e.g., a bacterium like H. pylori), researchers have developed comprehensive methods that measure the change in the extracellular concentration of the drug over time. nih.gov A UPLC-MS/MS method was developed to quantify the PNP inhibitors formycin A and formycin B in the growth medium. nih.gov This technique is highly specific and sensitive, allowing for precise measurement of inhibitor uptake. To ensure accuracy, internal standards are used, and control experiments at low temperatures (4°C) are performed to account for any non-specific binding of the inhibitor to the cell surface. nih.gov
Beyond cellular uptake, these advanced analytical methods are vital for in vivo studies. For example, UPLC-MS/MS has been used to measure the concentration of inosine in bladder tissue in a rat model of hemorrhagic cystitis. nih.gov By inhibiting PNP and measuring the resulting change in inosine levels, researchers can directly link target engagement to physiological outcomes. nih.gov The ability to accurately quantify these purine metabolites is fundamental to understanding the mechanism of action of PNP inhibitors in disease models. These sensitive analytical tools are indispensable for the preclinical development and mechanistic study of next-generation PNP inhibitors.
| Technique | Analyte(s) | Biological Matrix | Research Application | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Formycin A, Formycin B, Metronidazole | Bacterial growth medium | Quantifying cellular uptake of PNP inhibitors by H. pylori. | nih.gov |
| UPLC-MS/MS | Inosine, Hypoxanthine (B114508) | Bladder tissue, Culture medium | Measuring metabolite changes in a rat model of cystitis to assess drug efficacy. | nih.gov |
| Laser Doppler Flowmetry | Microvascular blood flow | Rat bladder tissue | Assessing physiological response to PNP inhibition in vivo. | nih.gov |
Q & A
Basic: What synthetic methodologies are recommended for producing 9-(3,4-Dioxopentyl)hypoxanthine, and how can reaction efficiency be optimized?
Answer:
The synthesis of this compound can draw from methodologies used for analogous purine derivatives. For example, catalysts like tungstate sulfuric acid or yttrium(III) nitrate hexahydrate have been effective in similar reactions for 1,8-dioxooctahydroxanthenes, improving yield and reducing reaction time . Optimization strategies include:
- Factorial design experiments to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify synergistic effects .
- In situ monitoring via HPLC or NMR to track intermediate formation and adjust conditions dynamically.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
- X-ray Crystallography : For resolving stereochemistry, if crystalline derivatives can be synthesized (e.g., halogenated analogs) .
- HPLC-PDA : To assess purity and stability under varying pH/temperature conditions.
Advanced: How can computational modeling predict the biological interactions of this compound with target enzymes?
Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding affinities with enzyme active sites (e.g., xanthine oxidase).
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time, incorporating solvent effects .
- Quantum Mechanical (QM) calculations : Evaluate electronic properties (e.g., charge distribution) to predict reactivity in nucleophilic environments .
Advanced: What experimental frameworks address contradictions in reported biological activity data for this compound?
Answer:
- Replication studies : Standardize assay conditions (e.g., cell lines, buffer systems) to isolate variables causing discrepancies .
- Meta-analysis : Aggregate data from independent studies to identify trends or outliers, using statistical tools like Cochran’s Q test .
- Mechanistic probes : Use isotopic labeling (e.g., 13C or 15N) to trace metabolic pathways and validate hypothesized modes of action .
Basic: How should researchers evaluate the stability of this compound under different storage and experimental conditions?
Answer:
- Accelerated stability testing : Expose the compound to elevated temperatures, humidity, or UV light, then monitor degradation via LC-MS .
- Buffer compatibility studies : Test solubility and stability in common biological buffers (e.g., PBS, Tris-HCl) at 4°C vs. 37°C.
- Lyophilization trials : Assess recovery rates after freeze-drying to determine optimal storage formats .
Advanced: What mechanistic hypotheses explain the compound’s selectivity for specific enzymatic targets?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Site-directed mutagenesis : Modify enzyme active sites (e.g., adenine-binding residues) to test binding hypotheses .
- Competitive inhibition assays : Use structural analogs to map steric and electronic interactions influencing selectivity .
Basic: What protocols ensure reproducibility in synthesizing and testing this compound?
Answer:
- Detailed SOPs : Document catalyst activation steps, purification gradients, and inert atmosphere requirements .
- Interlaboratory validation : Share samples with collaborating labs to cross-validate analytical results .
- Open-data repositories : Publish raw spectral data and chromatograms for peer scrutiny .
Advanced: How can researchers integrate this compound into broader theoretical frameworks (e.g., purine metabolism or kinase signaling)?
Answer:
- Systems biology models : Map metabolic networks (e.g., via KEGG pathways) to identify downstream targets or feedback loops .
- Comparative genomics : Analyze conservation of binding domains across species to infer evolutionary constraints .
- Pharmacophore modeling : Align structural features with known inhibitors to refine structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
